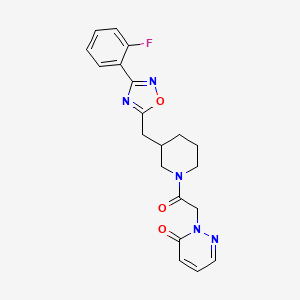

2-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

The compound 2-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyridazin-3(2H)-one core conjugated with a piperidinyl-1,2,4-oxadiazole moiety.

Propriétés

IUPAC Name |

2-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c21-16-7-2-1-6-15(16)20-23-17(29-24-20)11-14-5-4-10-25(12-14)19(28)13-26-18(27)8-3-9-22-26/h1-3,6-9,14H,4-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVKQDWHJAJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates a fluorophenyl group and an oxadiazole moiety. This structure is of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure

The compound can be broken down into several key components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom, known for its diverse biological activities.

- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, which can enhance biological activity through lipophilicity and electronic effects.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing oxadiazole structures. The following sections summarize key findings related to the specific compound .

Anticancer Activity

- Mechanism of Action : Compounds with oxadiazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For example, a related oxadiazole compound demonstrated over 90% inhibition in breast and leukemia cell lines .

- Case Study Findings : In a study evaluating multiple oxadiazole derivatives, one compound exhibited an IC50 value of 0.275 µM against cancer cell lines, indicating potent anticancer properties . The mechanism often involves apoptosis induction and inhibition of critical signaling pathways such as EGFR and Src .

Enzyme Inhibition

- Alkaline Phosphatase Inhibition : Some oxadiazole derivatives have been evaluated for their inhibitory effects on alkaline phosphatase (ALP), an enzyme involved in various physiological processes. The compound showed promising results with an IC50 value of 0.420 µM compared to standard inhibitors .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Oxadiazole derivative | 0.275 | Anticancer (Breast Cancer) |

| Compound B | Oxadiazole derivative | 0.420 | ALP Inhibition |

| Compound C | Oxadiazole derivative | 0.96 | Src Inhibition |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound binds effectively to targets involved in cancer progression, further supporting its potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Structural Analog: 5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones (3a-3h)

Key Features :

Comparison :

The target compound’s piperidinyl-oxadiazole side chain likely improves blood-brain barrier permeability compared to the simpler derivatives, making it more suitable for neurological targets.

Structural Analog: 3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Key Features :

Comparison :

The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability than the thiazolo-pyrimidinone core, which is prone to hydrolysis.

Ferroptosis-Inducing Compounds (FINs)

Key Features :

Comparison :

While the target compound’s bioactivity remains uncharacterized, its piperidinyl-oxadiazole motif resembles kinase inhibitors (e.g., c-Met inhibitors), suggesting divergent mechanisms compared to classical FINs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.